![molecular formula C10H7N3OS2 B3000162 2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol CAS No. 1273577-58-4](/img/structure/B3000162.png)
2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol
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Overview
Description
“2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is a heterocyclic compound . It is characterized by the presence of pyrido, thieno, and pyrimidin rings in its structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines were refluxed with various amines to obtain the relevant pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .
Molecular Structure Analysis
The molecular structure of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is characterized by the presence of pyrido, thieno, and pyrimidin rings . The docking analysis of the most active compounds was also performed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” include refluxing the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines with various amines . This is followed by the cyclization of some amines under the action of phosphorus oxychloride .
Scientific Research Applications
Antioxidant Activity
The compound has been synthesized and evaluated for its antioxidant activity . The results revealed that some pyrido-triazolopyrimidines showed good activity as antioxidant agents .
Antitumor Activity
The compound has shown pronounced antitumor activity . The biological tests evidenced that some of them showed pronounced antitumor activity .
Cancer Cell Growth Inhibitors
Pyrimidopyrimidines, a class of compounds to which our compound belongs, are used as cancer cell growth inhibitors .
Antidiabetic Agents
These compounds have also been used as antidiabetic agents .
Angiogenesis Inhibitors
They have been used as angiogenesis inhibitors, which prevent the growth of new blood vessels, a process that can lead to the growth and spread of cancer .
Antihypertensive Agents
These compounds have been used as antihypertensive agents, which are medications that lower blood pressure .
Anti-inflammatory Agents
They have been used as anti-inflammatory agents, which reduce inflammation and can help treat conditions like arthritis .
Hepatoprotective Agents
These compounds have been used as hepatoprotective agents, which protect the liver from damage .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c1-15-10-12-6-5-3-2-4-11-9(5)16-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDCEVVAUBQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol |
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